molecular formula C14H16O3 B14619575 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one CAS No. 58987-21-6

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one

Cat. No.: B14619575
CAS No.: 58987-21-6
M. Wt: 232.27 g/mol
InChI Key: DOIYILJHCATSFZ-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a hydroxy and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, forming the desired product under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like halides, amines, or thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxyacetophenone
  • 2-Hydroxy-6-methoxybenzaldehyde
  • 4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol

Uniqueness

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one is unique due to its cyclopentanone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

58987-21-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one

InChI

InChI=1S/C14H16O3/c1-17-13-6-3-11(4-7-13)14(16)9-10-2-5-12(15)8-10/h3-4,6-7,9-10,16H,2,5,8H2,1H3

InChI Key

DOIYILJHCATSFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2CCC(=O)C2)O

Origin of Product

United States

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